molecular formula C16H16N2O4 B1670527 Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate CAS No. 1762-46-5

Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate

Cat. No.: B1670527
CAS No.: 1762-46-5
M. Wt: 300.31 g/mol
InChI Key: IUNBUYCOAQHBMC-UHFFFAOYSA-N
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Description

Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate is an organic compound belonging to the bipyridine family. Bipyridines are well-known for their ability to form stable complexes with transition metals, making them valuable ligands in coordination chemistry. This particular compound features two ester groups at the 5,5’ positions of the bipyridine core, enhancing its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate typically involves the esterification of 5,5’-dicarboxy-2,2’-bipyridine. One common method includes the reaction of 5,5’-dicarboxy-2,2’-bipyridine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Types of Reactions:

    Oxidation: Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate can undergo oxidation reactions, particularly at the bipyridine core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.

    Substitution: The bipyridine core can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of the bipyridine core.

    Reduction: Diethyl [2,2’-bipyridine]-5,5’-diol or corresponding aldehydes.

    Substitution: Halogenated bipyridine derivatives.

Scientific Research Applications

Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a ligand in the synthesis of coordination complexes with transition metals, which are used in catalysis and material science.

    Biology: The compound is used in the study of metal-protein interactions and as a probe in biochemical assays.

    Medicine: Research into its potential as a therapeutic agent, particularly in the development of metal-based drugs.

    Industry: Utilized in the development of dyes, pigments, and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate primarily involves its ability to chelate metal ions. The bipyridine core forms stable complexes with metal ions, which can then participate in various catalytic and biochemical processes. The ester groups enhance the solubility and reactivity of the compound, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

    Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate: Similar structure but with ester groups at the 4,4’ positions.

    Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate: Ester groups at the 3,3’ positions.

    Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate: Ester groups at the 6,6’ positions.

Uniqueness: Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate is unique due to the positioning of the ester groups at the 5,5’ positions, which can influence the electronic properties and steric hindrance of the bipyridine core. This positioning can affect the compound’s ability to form complexes with metals and its reactivity in various chemical reactions.

Properties

IUPAC Name

ethyl 6-(5-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-13(17-9-11)14-8-6-12(10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNBUYCOAQHBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481354
Record name AGN-PC-0NI5SB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-46-5
Record name 5,5′-Diethyl [2,2′-bipyridine]-5,5′-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1762-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NI5SB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate
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Synthesis routes and methods

Procedure details

Diethyl bipyridine-5,5'-dicarboxylate was prepared from catalytic dehydrogenative coupling reaction of ethyl nicotinate (Aldrich Chemical Co., 51.2 g.) in the presence of 10% Pd/C (Fluka, 15 g.) in a sealed tube at 135-140° C. for 4-7 days according to reported procedure. Subsequent recrystallization from isopropanol afforded the product as off-white needles. M.p. 148-149° C. Yield 12.1 g. (26%). Anal. Calcd for C16H16N2O4 : C, 63.99; H, 5.37; N, 9.33. Found: C, 64.04; H, 5.16; N, 9.05.
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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